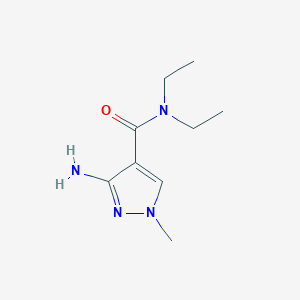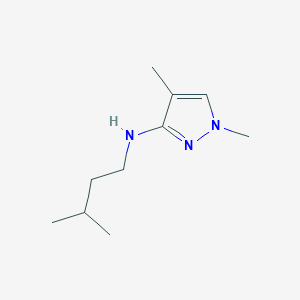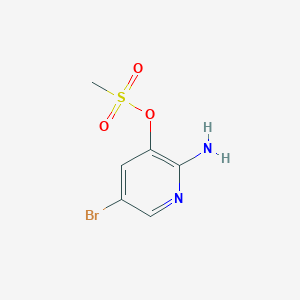
3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 3-Amino-N,N-dietil-1-metil-1H-pirazol-4-carboxamida es un compuesto heterocíclico perteneciente a la familia de los pirazoles. Los pirazoles son conocidos por sus versátiles aplicaciones en la síntesis orgánica y la química medicinal . Este compuesto, con la fórmula molecular C9H16N4O, se caracteriza por su estructura única, que incluye un grupo amino, un grupo dietil y un grupo carboxamida unidos a un anillo de pirazol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 3-Amino-N,N-dietil-1-metil-1H-pirazol-4-carboxamida generalmente implica la ciclación de precursores apropiados bajo condiciones controladas. Un método común involucra la reacción de derivados de hidrazina con β-dicetonas o compuestos carbonílicos α,β-insaturados . La reacción generalmente se lleva a cabo en presencia de una base, como el etóxido de sodio, y bajo condiciones de reflujo para facilitar la formación del anillo de pirazol.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar métodos más escalables y eficientes, como la síntesis de flujo continuo. Este enfoque permite un mejor control sobre los parámetros de reacción y puede conducir a mayores rendimientos y pureza del producto final . Además, el uso de principios de química verde, como las condiciones sin disolvente o el uso de disolventes ambientalmente benignos, se está volviendo cada vez más popular en entornos industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
La 3-Amino-N,N-dietil-1-metil-1H-pirazol-4-carboxamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar derivados nitro.
Reducción: El grupo carboxamida se puede reducir para formar aminas correspondientes.
Sustitución: Los átomos de hidrógeno en el anillo de pirazol se pueden sustituir con varios grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan típicamente.
Sustitución: Las reacciones de sustitución electrófila se pueden llevar a cabo utilizando reactivos como halógenos o cloruros de sulfonilo.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen derivados nitro, aminas y varios pirazoles sustituidos, que se pueden utilizar posteriormente en la síntesis de moléculas más complejas .
Aplicaciones Científicas De Investigación
La 3-Amino-N,N-dietil-1-metil-1H-pirazol-4-carboxamida tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de la 3-Amino-N,N-dietil-1-metil-1H-pirazol-4-carboxamida involucra su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, bloqueando así el acceso del sustrato . Además, puede interactuar con los receptores para modular las vías de transducción de señales, lo que lleva a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
3-Amino-1-metil-1H-pirazol-4-carboxamida: Estructura similar pero carece de los grupos dietil.
3-Amino-1H-pirazol-4-carboxamida: Estructura similar pero carece tanto de los grupos metil como de los grupos dietil.
N,N-Dimetil-3,5-dinitro-1H-pirazol-4-amina: Contiene grupos nitro en lugar del grupo carboxamida.
Singularidad
La 3-Amino-N,N-dietil-1-metil-1H-pirazol-4-carboxamida es única debido a la presencia de ambos grupos dietil y carboxamida, que confieren propiedades químicas y reactividad distintas. Esto la convierte en un intermedio valioso en la síntesis de varios compuestos bioactivos .
Propiedades
Fórmula molecular |
C9H16N4O |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
3-amino-N,N-diethyl-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H16N4O/c1-4-13(5-2)9(14)7-6-12(3)11-8(7)10/h6H,4-5H2,1-3H3,(H2,10,11) |
Clave InChI |
CSCMQSOHAKFQSY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=CN(N=C1N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11735174.png)
![4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B11735187.png)


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11735191.png)

![[(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735201.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735207.png)

![[3-(diethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735224.png)

![6-Methylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11735243.png)
![(3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735250.png)
